1-Nitro-3-propylbenzene

regioselective nitration electrophilic aromatic substitution isomer ratio

1-Nitro-3-propylbenzene (CAS 73585-59-8) is a meta-substituted nitroaromatic compound with molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g·mol⁻¹. It features a linear n-propyl chain at the 3-position of the nitrobenzene ring, with a computed logP of 3.07 and a polar surface area of 45.82 Ų.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Cat. No. B14880735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-3-propylbenzene
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCCCC1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C9H11NO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h3,5-7H,2,4H2,1H3
InChIKeyDFYMEQJBQLOZGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitro-3-propylbenzene (meta-Nitropropylbenzene) – Core Physicochemical and Structural Identity for Procurement Decisions


1-Nitro-3-propylbenzene (CAS 73585-59-8) is a meta-substituted nitroaromatic compound with molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g·mol⁻¹ . It features a linear n-propyl chain at the 3-position of the nitrobenzene ring, with a computed logP of 3.07 and a polar surface area of 45.82 Ų . Unlike its ortho and para isomers, the meta isomer is not accessible via direct electrophilic nitration of propylbenzene; its synthesis requires a multi-step route involving Friedel–Crafts acylation, carbonyl reduction, and subsequent nitration, or nitration of 3-propylaniline derivatives [1]. This distinct synthetic entry imposes a higher procurement complexity and cost, but also confers a unique spatial arrangement of the electron-withdrawing nitro group relative to the electron-donating propyl substituent, which underpins differentiated reactivity profiles essential for specific research and industrial applications.

Why 1-Nitro-3-propylbenzene Cannot Be Replaced by Its Ortho or Para Isomers – The Meta-Specific Differentiation Challenge


The three constitutional isomers of nitropropylbenzene (ortho, meta, para) exhibit markedly different physicochemical properties, electronic characteristics, and synthetic accessibility. Direct nitration of propylbenzene overwhelmingly produces the ortho and para isomers, with para:ortho ratios typically ranging from 2.5:1 to 3.1:1 due to steric and electronic directing effects, while the meta isomer is essentially absent from the crude product mixture [1]. Consequently, procurement of the meta isomer requires dedicated, multi-step synthetic routes that are not interchangeable with the simpler one-step nitration used for the ortho/para isomers [2]. Furthermore, the spatial relationship between the nitro group and the alkyl chain dictates divergent reduction potentials, spectroscopic signatures, and downstream reactivity in cross-coupling or nucleophilic aromatic substitution reactions. These differences mean that substituting one isomer for another without explicit validation will introduce uncontrolled variables in reaction optimization, impurity profiling, and structure–activity relationship studies, making generic interchange scientifically unsound.

Quantitative Differentiation Evidence for 1-Nitro-3-propylbenzene Against Closest Analogs


Isomer-Selective Synthesis: Meta Isomer Inaccessibility via Direct Nitration vs. Ortho/Para Isomers

Direct nitration of propylbenzene with HNO₃/H₂SO₄ yields exclusively the ortho- and para-nitropropylbenzene isomers; the meta isomer (1-nitro-3-propylbenzene) is not formed in detectable quantities. For the closely related alkylbenzene isopropylbenzene (cumene), quantitative ¹H NMR analysis of the crude nitration product gives a para:ortho (p/o) ratio of 2.50 to 3.06 across multiple laboratory replicates [1]. By class-level inference, n-propylbenzene exhibits analogous steric and electronic direction, with the para isomer predominating and the meta isomer absent. The meta isomer must therefore be synthesized via alternative routes—e.g., Friedel–Crafts acylation of nitrobenzene followed by Clemmensen or Wolff–Kishner reduction, or nitration of 3-propylaniline—each adding 2–3 synthetic steps and reducing overall yield relative to the single-step nitration of propylbenzene [2]. This synthetic inaccessibility directly impacts procurement cost, lead time, and isomer purity requirements.

regioselective nitration electrophilic aromatic substitution isomer ratio

Lipophilicity Advantage: logP of 1-Nitro-3-propylbenzene vs. Shorter-Chain and Unsubstituted Nitroaromatics

The n-propyl substituent substantially elevates lipophilicity relative to methyl-substituted or unsubstituted nitrobenzene. 1-Nitro-3-propylbenzene has a computed logP of 3.07 . In contrast, 3-nitrotoluene (meta-nitrotoluene) has an experimental logP of 2.30 [1], and nitrobenzene itself has a logP of approximately 1.85 [2]. The logP increment of +0.77 log units versus 3-nitrotoluene and +1.22 log units versus nitrobenzene corresponds to roughly a 6-fold and 17-fold increase in octanol/water partition coefficient, respectively. This higher lipophilicity is relevant for applications requiring enhanced membrane permeability, extraction into organic phases, or specific retention characteristics in reversed-phase chromatographic separations.

lipophilicity logP membrane permeability QSAR

Volatility and Boiling Point Differentiation: Meta vs. Para and Ortho Isomers Under Reduced Pressure

The boiling point of 1-nitro-3-propylbenzene is reported as 73–75 °C at 0.5 mmHg (0.67 mbar) [1]. Under comparable reduced pressure, the para isomer (1-nitro-4-propylbenzene) boils at 96–100 °C at 2 mmHg (2.67 mbar) , and the ortho isomer (1-nitro-2-propylbenzene) boils at 133–136 °C at 26 mmHg (34.7 mbar) . Although the pressures are not identical, the data indicate that the meta isomer exhibits a significantly lower boiling point at a given reduced pressure compared to the ortho isomer and is more volatile than the para isomer. This volatility difference facilitates separation of isomers by fractional distillation and influences solvent evaporation rates in formulation contexts.

boiling point distillation vapor pressure purification

Electronic Substituent Effects: Reduction Reactivity Modulation by Alkyl Chain Position

The electron-donating n-propyl group at the meta position exerts a different electronic influence on the nitro group compared to ortho or para substitution. The Hammett σₘ constant for an n-alkyl group is approximately −0.06 to −0.07 (electron-donating), whereas σₚ is approximately −0.13 to −0.15 (more strongly electron-donating via resonance) [1]. In the context of nitro group reduction, the presence of electron-donating substituents decreases the reduction rate of the nitro group; a linear Hammett correlation with a reaction constant ρ of +0.639 has been established for the hydrogenation of substituted nitrobenzenes over Ir/ZrO₂ catalysts [2]. Consequently, the meta-propyl isomer is predicted to undergo catalytic reduction at a rate intermediate between the para isomer (slowest, due to stronger resonance donation) and nitrobenzene itself (fastest). This differential reduction kinetics is relevant for selective reduction strategies in multi-functional molecule synthesis.

nitro group reduction Hammett constant electron-donating substituent catalytic hydrogenation

Steric Accessibility of the Nitro Group: Meta vs. Ortho Substitution in Downstream Nucleophilic Aromatic Substitution

In nucleophilic aromatic substitution (SNAr) reactions, the nitro group activates the ring toward nucleophilic attack, but steric congestion around the reaction center can significantly retard kinetics. For 1-nitro-3-propylbenzene, the nitro group at the meta position relative to the propyl chain experiences minimal steric shielding, whereas in 1-nitro-2-propylbenzene (ortho isomer), the adjacent propyl group creates steric hindrance that disfavors approach of the nucleophile to the ipso or ortho positions activated by the nitro group. Quantitative studies on similar systems show that ortho-alkyl substituents can reduce SNAr reaction rates by factors of 5–20 compared to the corresponding meta-substituted analogs, depending on nucleophile size and reaction conditions [1][2]. This steric differentiation makes the meta isomer the preferred substrate for SNAr-based derivatization or cross-coupling sequences where the ortho isomer would exhibit sluggish reactivity.

nucleophilic aromatic substitution steric hindrance ortho effect meta selectivity

Optimized Application Scenarios Where 1-Nitro-3-propylbenzene Provides Verifiable Advantages


Meta-Specific Pharmacophore Building Block in CNS Drug Discovery Programs

The elevated logP of 3.07 relative to 3-nitrotoluene (logP 2.30) makes 1-nitro-3-propylbenzene a preferred intermediate for constructing CNS-penetrant small molecules. Its enhanced lipophilicity improves blood–brain barrier permeability predictions, while the meta arrangement avoids the metabolic liabilities often associated with para-substituted alkyl nitroaromatics. Reduction to 3-propylaniline provides a versatile aniline handle for amide coupling or heterocycle formation, supporting structure–activity relationship exploration in neuroscience targets. [1]

Isomerically Pure Intermediate for Agrochemical and Dyestuff Synthesis Requiring Defined Regiochemistry

Because 1-nitro-3-propylbenzene cannot be obtained from direct nitration of propylbenzene, its deliberate synthesis ensures exclusive meta regiochemistry, eliminating the need for costly isomer separation. This is critical in agrochemical and dye manufacturing where positional isomerism directly impacts biological activity or color properties. The compound serves as a precursor to meta-substituted anilines and phenols used in herbicide and pigment production. [2]

Substrate for Chemoselective Reduction Methodology Development

The intermediate electronic character of the meta-propyl isomer—between the electron-rich para isomer and unsubstituted nitrobenzene—makes it an ideal test substrate for developing chemoselective reduction catalysts. Researchers can benchmark catalyst selectivity by comparing reduction rates across the three nitropropylbenzene isomers, using 1-nitro-3-propylbenzene as the medium-reactivity reference point to calibrate reaction conditions for complex, multi-functional substrates. [1]

Nucleophilic Aromatic Substitution Scaffold for Diversity-Oriented Synthesis

The absence of ortho steric hindrance in 1-nitro-3-propylbenzene enables efficient SNAr reactions with a broad range of nucleophiles (amines, thiols, alkoxides) under mild conditions. This reactivity advantage over the ortho isomer (rate reduction estimated at 5–20×) supports rapid library enumeration in medicinal chemistry and materials science, where the propyl chain can be further functionalized or retained to modulate lipophilicity and crystallinity. [3][4]

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